Cas no 2649070-49-3 (2-fluoro-4-(1-isocyanatocyclopropyl)-1-nitrobenzene)

2-Fluoro-4-(1-isocyanatocyclopropyl)-1-nitrobenzene is a specialized aromatic compound featuring both an isocyanate and a nitro functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the isocyanato cyclopropyl moiety enhances its reactivity in cycloaddition and polymerization reactions, while the electron-withdrawing nitro and fluoro substituents influence its electrophilic properties. This compound is particularly useful in the development of heterocyclic frameworks and advanced materials. Its structural complexity allows for precise modifications in drug discovery and agrochemical applications. High purity and stability under controlled conditions ensure reliable performance in demanding synthetic processes.
2-fluoro-4-(1-isocyanatocyclopropyl)-1-nitrobenzene structure
2649070-49-3 structure
Product Name:2-fluoro-4-(1-isocyanatocyclopropyl)-1-nitrobenzene
CAS No:2649070-49-3
MF:C10H7FN2O3
MW:222.172585725784
CID:6259735
PubChem ID:165663068
Update Time:2025-05-20

2-fluoro-4-(1-isocyanatocyclopropyl)-1-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-4-(1-isocyanatocyclopropyl)-1-nitrobenzene
    • 2649070-49-3
    • EN300-1843015
    • Inchi: 1S/C10H7FN2O3/c11-8-5-7(1-2-9(8)13(15)16)10(3-4-10)12-6-14/h1-2,5H,3-4H2
    • InChI Key: MJNMSXSIBUQXSI-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C1(CC1)N=C=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 222.04407025g/mol
  • Monoisotopic Mass: 222.04407025g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 75.2Ų

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Additional information on 2-fluoro-4-(1-isocyanatocyclopropyl)-1-nitrobenzene

Introduction to 2-Fluoro-4-(1-Isocyanatocyclopropyl)-1-Nitrobenzene (CAS No. 2649070-49-3)

2-Fluoro-4-(1-isocyanatocyclopropyl)-1-nitrobenzene (CAS No. 2649070-49-3) is a highly specialized aromatic compound with unique structural and chemical properties. This compound has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology due to its versatile functional groups and potential applications in advanced materials and drug development.

The molecular structure of 2-fluoro-4-(1-isocyanatocyclopropyl)-1-nitrobenzene is characterized by a benzene ring substituted with three distinct groups: a fluoro group at position 2, a nitro group at position 1, and an isocyanatomethylcyclopropyl group at position 4. The presence of these groups introduces a combination of electronic effects, including electron-withdrawing and electron-donating interactions, which significantly influence the compound's reactivity and stability.

Recent studies have highlighted the importance of isocyanate-containing compounds in the development of novel polymers and coatings. The isocyanatomethylcyclopropyl group in this compound serves as a reactive site for polymerization reactions, enabling the synthesis of high-performance materials with tailored mechanical and thermal properties. Researchers have demonstrated that these materials exhibit excellent adhesion, flexibility, and resistance to environmental degradation, making them suitable for applications in aerospace, automotive industries, and advanced electronics.

In the pharmaceutical sector, 2-fluoro-4-(1-isocyanatocyclopropyl)-1-nitrobenzene has shown promise as a precursor for bioactive molecules. The nitro group can be selectively reduced to form amino derivatives, which are known to exhibit potent biological activities. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and anticancer drugs. The fluoro group further enhances the compound's lipophilicity, improving its bioavailability and pharmacokinetic properties.

The synthesis of CAS No. 2649070-49-3 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzene ring through Friedel-Crafts alkylation or acylation reactions, followed by selective substitution to introduce the fluoro and nitro groups. The incorporation of the isocyanatomethylcyclopropyl group requires precise control over reaction conditions to ensure high yields and product purity.

From an environmental perspective, researchers have been exploring sustainable methods for synthesizing isocyanate-containing compounds to minimize waste generation and reduce energy consumption. Green chemistry approaches, such as using biodegradable catalysts or solvent-free reaction conditions, have been proposed for the large-scale production of this compound. These efforts align with global initiatives to promote environmentally friendly chemical manufacturing practices.

In conclusion, 2-fluoro-4-(1-isocyanatocyclopropyl)-1-nitrobenzene (CAS No. 2649070-49-3) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and functional groups make it a valuable building block for advanced materials and pharmaceuticals. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in shaping future innovations across multiple industries.

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